molecular formula C21H11NO4 B12880721 5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione CAS No. 66788-89-4

5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione

Cat. No.: B12880721
CAS No.: 66788-89-4
M. Wt: 341.3 g/mol
InChI Key: NBUHEFOOVPSJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione is a complex organic compound with the molecular formula C21H11NO4 and a molecular weight of 341.32 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, an oxazole ring, and an isobenzofuran-1,3-dione moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione typically involves the reaction of 2-amino-1-naphthol with phthalic anhydride in the presence of a dehydrating agent . The reaction conditions often include refluxing in a suitable solvent such as acetic acid or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of 5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

66788-89-4

Molecular Formula

C21H11NO4

Molecular Weight

341.3 g/mol

IUPAC Name

5-(5-naphthalen-1-yl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione

InChI

InChI=1S/C21H11NO4/c23-20-16-9-8-13(10-17(16)21(24)26-20)19-22-11-18(25-19)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H

InChI Key

NBUHEFOOVPSJIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)C4=CC5=C(C=C4)C(=O)OC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.